molecular formula C8H5NO3 B1662507 Carsalam CAS No. 2037-95-8

Carsalam

Cat. No.: B1662507
CAS No.: 2037-95-8
M. Wt: 163.13 g/mol
InChI Key: OAYRYNVEFFWSHK-UHFFFAOYSA-N
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Description

Carsalam is a nonsteroidal anti-inflammatory compound and platelet aggregation inhibitor. It is also known by its chemical name, 1,3-benzoxazine-2,4-dione. The molecular formula of this compound is C8H5NO3, and it has a molecular weight of 163.13 g/mol .

Safety and Hazards

Carsalam is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid contact with skin, eyes, and clothing . In case of contact, wash off immediately with soap and plenty of water .

Mechanism of Action

Target of Action

Carsalam, also known as Carbonylsalicylamide, is a nonsteroidal anti-inflammatory agent . Its primary target is believed to be the cyclooxygenase (COX) enzyme , which plays a crucial role in pain and inflammation.

Mode of Action

The precise mechanism of action of this compound remains unclear. Due to its structural similarity to aspirin, it is believed to work via a similar mechanism involving theinhibition of the COX enzyme . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The inhibition of the COX enzyme by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzyme and subsequently reducing the production of prostaglandins, this compound can alleviate symptoms associated with inflammation and pain.

Biochemical Analysis

Biochemical Properties

Carsalam plays a significant role in biochemical reactions, particularly in the inhibition of enzymes involved in inflammation. It interacts with the cyclooxygenase (COX) enzyme, similar to aspirin, which leads to the inhibition of prostaglandin synthesis . This interaction reduces inflammation and pain. Additionally, this compound has been shown to inhibit pyruvate-stimulated mitochondrial respiration, indicating its role in metabolic regulation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to attenuate hepatocyte glucose production and improve glucose tolerance in diet-induced obese mice . This suggests that this compound may have potential therapeutic effects in the management of metabolic disorders such as type 2 diabetes. Furthermore, its anti-inflammatory properties can impact cell function by reducing inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the cyclooxygenase (COX) enzyme, which plays a crucial role in the inflammatory response. By inhibiting COX, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound inhibits pyruvate-stimulated mitochondrial respiration, which may contribute to its metabolic effects . This dual mechanism of action highlights its potential as both an anti-inflammatory and metabolic regulator.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are critical factors in its long-term efficacy. This compound is stable at room temperature and can be stored for extended periods without significant degradation . Long-term studies have shown that this compound maintains its anti-inflammatory and metabolic effects over time, making it a promising candidate for chronic conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce inflammation and improve metabolic parameters without significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and energy metabolism. It interacts with the cyclooxygenase (COX) enzyme, inhibiting the production of prostaglandins . Additionally, this compound affects mitochondrial respiration by inhibiting pyruvate-stimulated respiration, which may influence metabolic flux and energy production . These interactions highlight its role in both inflammatory and metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution within tissues is influenced by its solubility and binding affinity to specific proteins. This distribution is crucial for its therapeutic effects, as it ensures that this compound reaches its target sites of action.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is primarily localized in the mitochondria, where it exerts its effects on mitochondrial respiration . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the mitochondria. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Carsalam undergoes various chemical reactions, including:

Properties

IUPAC Name

1,3-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYRYNVEFFWSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046584
Record name Carsalam
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URL https://comptox.epa.gov/dashboard/DTXSID3046584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2037-95-8
Record name 2H-1,3-Benzoxazine-2,4(3H)-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=2037-95-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carsalam [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carsalam
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Record name Carsalam
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Record name Carsalam
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Record name 1,3-benzoxazine-2,4-dione
Source European Chemicals Agency (ECHA)
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Record name CARSALAM
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Synthesis routes and methods

Procedure details

Following the method of Shapiro et al., JACS, 79:2811 (1957), salicylamide (59.0 g, 0.43 mol, 1.0 eq), pyridine (150 mL) and acetonitrile (125 mL) were placed in a 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and an addition funnel. After cooling to about 5° C. in a salt ice bath, ethyl chloroformate (45.2 mL, 0.47 mol, 1.1 eq) was added dropwise over 25 minutes so that the reaction temperature did not exceed 10° C. during the addition. The reaction mixture was stirred for 30 minutes at 10° C. The addition funnel was replaced with a Dean-Stark trap and a water-cooled condenser. The mixture was heated to a distillation temperature of about 90° C. Distillation was continued until the internal temperature reached about 124° C. (200 ml. of distillate removed). The temperature was reduced so that the reaction mixture refluxed but did not distill. After one hour at reflux, the reaction mixture was cooled to about 25° C. and poured into water (400 mL). Concentrated aqueous hydrochloric acid (24 mL) was added. A white solid formed, which was collected by filtration, washed with water (200 mL), and dried under vacuum. The 2H-1,3-benzoxazine-2,4(3H)-dione was isolated as a white solid (59.3 g, 85% yield).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
45.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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